molecular formula C18H15N3O2 B297130 5-(1,3-benzodioxol-5-yl)-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline

5-(1,3-benzodioxol-5-yl)-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline

Cat. No. B297130
M. Wt: 305.3 g/mol
InChI Key: TTYUYYZYZRNRDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzodioxol-5-yl)-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline is not fully understood. However, it has been proposed that the compound acts by inhibiting certain enzymes and signaling pathways that are involved in cell growth and proliferation. This results in the suppression of cancer cell growth and the potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
5-(1,3-benzodioxol-5-yl)-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have antioxidant properties that can protect against oxidative stress and inflammation. The compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(1,3-benzodioxol-5-yl)-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline in lab experiments is its high potency and selectivity. This allows for the study of its effects on specific enzymes and signaling pathways. However, a limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 5-(1,3-benzodioxol-5-yl)-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline. One direction is the further exploration of its potential therapeutic effects in neurodegenerative diseases. Another direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, the compound could be modified to enhance its solubility and bioavailability, which would increase its potential for use in clinical settings. Finally, the compound could be studied for its potential applications in other fields, such as agricultural chemistry and materials science.
In conclusion, 5-(1,3-benzodioxol-5-yl)-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.

Synthesis Methods

The synthesis of 5-(1,3-benzodioxol-5-yl)-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline involves the reaction of 2-aminobenzimidazole with 2-methyl-2-nitroso-1-propene in the presence of a palladium catalyst. The resulting compound is then treated with a reducing agent to yield the final product. This method has been optimized to provide a high yield of the compound with minimal side reactions.

Scientific Research Applications

5-(1,3-benzodioxol-5-yl)-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. Additionally, it has been found to have potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has also been studied for its antibacterial and antifungal properties.

properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C18H15N3O2/c1-11-8-15-13-4-2-3-5-14(13)19-18(21(15)20-11)12-6-7-16-17(9-12)23-10-22-16/h2-9,18,20H,10H2,1H3

InChI Key

TTYUYYZYZRNRDD-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C3C=CC=CC3=NC(N2N1)C4=CC5=C(C=C4)OCO5

SMILES

CC1=CC2=C3C=CC=CC3=NC(N2N1)C4=CC5=C(C=C4)OCO5

Canonical SMILES

CC1=CC2=C3C=CC=CC3=NC(N2N1)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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